Rapid Bacterial Killing Kinetics: Polyphemusin-1 vs. Engineered Structural Variants PV5, PV7, PV8
Polyphemusin-1 achieves complete killing of Escherichia coli UB1005 within 5 minutes at 2.5 μg/mL, whereas its engineered structural variants PV5, PV7, and PV8 — designed with improved amphipathic profiles — exhibit substantially delayed bacterial killing under identical conditions [1]. In a direct comparative diSC₃(5) membrane depolarization assay, PM-1 rapidly and efficiently depolarized the E. coli cytoplasmic membrane, while all three variants showed substantially delayed and decreased depolarizing ability. Cell viability assessment confirmed that PM-1-mediated membrane depolarization occurred prior to lethal cellular damage, establishing a causal mechanistic sequence [1].
| Evidence Dimension | Time to complete bacterial killing (E. coli UB1005) |
|---|---|
| Target Compound Data | ≤5 min at 2.5 μg/mL |
| Comparator Or Baseline | PV5, PV7, PV8 variants: substantially delayed killing (quantitative delay not numerically specified; described as consistently and qualitatively delayed across all three variants) |
| Quantified Difference | PM-1 kills within 5 min; variants show delayed killing with decreased membrane depolarization |
| Conditions | E. coli UB1005 in vitro; 2.5 μg/mL peptide concentration; diSC₃(5) fluorescent membrane-potential dye assay |
Why This Matters
For time-kill kinetics studies and rapid bactericidal endpoint assays, PM-1 provides a benchmark rapid-killing phenotype that its closest structural variants cannot replicate, enabling researchers to isolate the contributions of specific structural features to killing speed.
- [1] Zhang L, Scott MG, Yan H, Mayer LD, Hancock REW. Interaction of polyphemusin I and structural analogs with bacterial membranes, lipopolysaccharide, and lipid monolayers. Biochemistry. 2000;39(47):14504-14514. doi:10.1021/bi0011173 View Source
